N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Scientific Research Applications
Synthesis and Chemical Characterization
Research has focused on the synthesis of related quinoline derivatives, exploring their chemical properties and potential applications. For instance, Dyachenko and Vovk (2012) synthesized 4-carbamoyl(thiocarbamoyl)-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolines through the SNVin reaction, highlighting a method for producing similar quinoline compounds with potential biological activities (Dyachenko & Vovk, 2012). Another study by Bennacef et al. (2007) involved the functionalization of a related quinoline compound, demonstrating the chemical versatility of quinoline derivatives and their potential as scaffolds for further chemical modifications (Bennacef, Perrio, Lasne, & Barré, 2007).
Antimicrobial and Antifungal Applications
Several studies have investigated the antimicrobial and antifungal properties of quinoline derivatives. Desai, Dodiya, and Shihora (2011) synthesized a series of quinazolinone and thiazolidinone compounds, including quinoline structures, and screened them for antibacterial and antifungal activities, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, Marvadi et al. (2020) focused on the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, indicating the relevance of quinoline derivatives in tuberculosis treatment research (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Antitubercular and Antimalarial Activities
The antitubercular and antimalarial activities of quinoline derivatives have also been a subject of interest. Umamatheswari and Sankar (2017) synthesized new quinoline incorporated thiazinan-4-one derivatives and evaluated their in vitro antimicrobial, antitubercular, and antimalarial activities, demonstrating the potential of quinoline derivatives in the treatment of these diseases (Umamatheswari & Sankar, 2017).
Cytotoxic and Anticancer Activities
Research has also explored the cytotoxic and anticancer properties of quinoline derivatives. Kotian et al. (2021) investigated the in vitro cytotoxic studies of 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes, showing enhanced antiproliferative activity against breast cancer cell lines, thus highlighting the potential anticancer applications of quinoline derivatives (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-23-20(26)16-11-12-28-22(16)25-21(27)17-13-19(14-7-3-2-4-8-14)24-18-10-6-5-9-15(17)18/h2-13H,1H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUOPCHQKQEFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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